![molecular formula C16H19ClN2O2 B6012568 N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]cyclobutanecarboxamide](/img/structure/B6012568.png)
N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]cyclobutanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]cyclobutanecarboxamide is a chemical compound with the molecular formula C22H24ClN2O2. It is also known as CX-5461 and is a potent inhibitor of RNA polymerase I transcription. CX-5461 is currently being researched for its potential as a cancer therapeutic agent.
作用机制
CX-5461 works by binding to a specific region of RNA polymerase I, inhibiting its activity. This results in a decrease in ribosomal RNA production, which leads to cell death in cancer cells. CX-5461 has been shown to be highly selective for RNA polymerase I, with little effect on RNA polymerase II and III.
Biochemical and Physiological Effects
CX-5461 has been shown to have a variety of biochemical and physiological effects. It has been shown to induce DNA damage and activate the p53 pathway, which leads to cell cycle arrest and apoptosis. CX-5461 has also been shown to inhibit the DNA damage response, which can lead to increased sensitivity to chemotherapy. In addition, CX-5461 has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed, and is essential for tumor growth.
实验室实验的优点和局限性
One advantage of CX-5461 is its selectivity for RNA polymerase I, which makes it a promising drug candidate for cancer treatment. However, one limitation is its toxicity, which can be dose-dependent. In addition, CX-5461 has a short half-life, which can limit its effectiveness as a therapeutic agent.
未来方向
There are several future directions for CX-5461 research. One direction is to optimize the synthesis method to increase the yield of the compound. Another direction is to investigate the potential of CX-5461 in combination with other cancer treatments, such as chemotherapy and radiation therapy. In addition, there is a need to investigate the potential of CX-5461 in different cancer types and to identify biomarkers that can predict response to the drug. Finally, there is a need to investigate the potential of CX-5461 as a therapeutic agent for other diseases, such as neurodegenerative diseases.
合成方法
CX-5461 is synthesized through a series of chemical reactions. The starting materials are 2-chlorobenzylamine and cyclobutanecarboxylic acid. These two compounds are reacted to form the intermediate compound, 1-(2-chlorobenzyl)cyclobutanecarboxylic acid. This intermediate is then reacted with pyrrolidine-3,5-dione to form CX-5461. The synthesis method for CX-5461 has been optimized to produce high yields of the compound.
科学研究应用
CX-5461 is being researched for its potential as a cancer therapeutic agent. It has been shown to selectively inhibit RNA polymerase I transcription, which is essential for the production of ribosomal RNA. Cancer cells have a higher demand for ribosomal RNA compared to normal cells, making CX-5461 a promising drug candidate for cancer treatment. CX-5461 has been shown to be effective against a variety of cancer cell lines, including breast, lung, and ovarian cancer.
属性
IUPAC Name |
N-[1-[(2-chlorophenyl)methyl]-5-oxopyrrolidin-3-yl]cyclobutanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O2/c17-14-7-2-1-4-12(14)9-19-10-13(8-15(19)20)18-16(21)11-5-3-6-11/h1-2,4,7,11,13H,3,5-6,8-10H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCUGOQZMMJKCDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2CC(=O)N(C2)CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]cyclobutanecarboxamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。